molecular formula C21H29N5O2 B3011125 3-cyclohexyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide CAS No. 1207007-71-3

3-cyclohexyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide

Cat. No. B3011125
CAS RN: 1207007-71-3
M. Wt: 383.496
InChI Key: XGWZJTHXCXNGPB-UHFFFAOYSA-N
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Description

The compound "3-cyclohexyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and material science. The structure of the compound suggests it contains a pyrazole ring, a dihydropyrimidinone moiety, and cyclohexyl and cyclopropyl groups as substituents.

Synthesis Analysis

The synthesis of related pyrazole and dihydropyrimidinone derivatives has been reported in the literature. For instance, the synthesis of N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and propanamines has been described, starting from corresponding propanoic acids . Similarly, 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives have been prepared using a multicomponent reaction involving arene or heteroarenecarbaldehyde, 1,3-dicarbonyl compounds, and cyanamide under acidic conditions . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of N-substituted thiadiazolopyrimidinone derivatives has been determined, providing insights into the geometry and conformation of these types of molecules . The molecular structure of the compound of interest would likely show similar features, such as hydrogen bonding and specific geometric arrangements.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, palladium(II) chloride has been reacted with ligands related to pyrazole derivatives to form trans-PdCl2(L)2 complexes, indicating the potential for coordination chemistry . Additionally, the reaction of pyrazole carbaldehydes with cyclohexylamine has been shown to yield different products depending on the substituents present, which suggests that the compound may also exhibit diverse reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied. For example, the immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has been evaluated, showing enhancement of macrophage cytotoxicity and stimulation of host-mediated antibacterial defenses . The herbicidal activity of certain N-substituted pyrimidinone derivatives has also been reported, demonstrating the potential agricultural applications of these compounds . The compound of interest would likely have distinct physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated innovative approaches to synthesize a range of heterocyclic compounds, including pyrazole and pyrimidine derivatives, through cyclization reactions and microwave-assisted methods. For instance, cyclization of cyanamides with methyl anthranilates and other substrates leads to derivatives with potential for further chemical exploration (K. Shikhaliev et al., 2008). Moreover, the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation demonstrates a rapid and efficient method for producing these compounds, which were further evaluated for insecticidal and antimicrobial potential (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Biological Activity

Several studies have focused on the biological evaluation of pyrazole and pyrimidine derivatives. These compounds have been tested for their insecticidal, antimicrobial, and anticancer activities. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anti-5-lipoxygenase and anticancer activities, highlighting the potential therapeutic applications of these compounds (A. Rahmouni et al., 2016). Another study synthesized and tested pyrazolo[1,5-a]pyrimidines and related derivatives for their in vitro anticancer activity, offering insights into the structure-activity relationships that could guide the development of new anticancer agents (Ashraf S. Hassan et al., 2017).

Antimicrobial and Anti-inflammatory Agents

The synthesis of new derivatives incorporating pyrimidine rings and their evaluation as antimicrobial and anti-inflammatory agents have been reported. These studies reveal the broad spectrum of biological activities associated with pyrimidine derivatives, underscoring their potential as leads for the development of new drugs (B. V. Kendre et al., 2015).

properties

IUPAC Name

3-cyclohexyl-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-13-14(2)22-21(24-20(13)28)26-18(12-17(25-26)16-9-10-16)23-19(27)11-8-15-6-4-3-5-7-15/h12,15-16H,3-11H2,1-2H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWZJTHXCXNGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)CCC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide

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